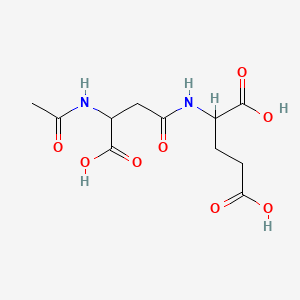
beta-Spaglumic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Spaglumic acid: is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective properties and is being studied for its potential therapeutic applications in various neurological and ocular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Spaglumic acid can be synthesized through a one-pot synthesis method. This involves the reaction of N-Acetyl-l-aspartylglutamate with specific reagents under controlled conditions to yield the β-aspartyl isoform. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. These methods involve the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The industrial production process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Spaglumic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
Beta-Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Beta-Spaglumic acid functions as a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. This inhibition occurs through the inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation . Additionally, it modulates glutamate receptors, particularly focusing on the metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-l-aspartylglutamate: This is the parent compound from which beta-Spaglumic acid is derived. It is also a neurotransmitter with similar properties.
Isospaglumic Acid: This is the α-aspartyl isoform of N-Acetyl-l-aspartylglutamate and has similar applications and properties.
Uniqueness: this compound is unique due to its specific β-aspartyl configuration, which gives it distinct properties and applications compared to its similar compounds. Its ability to stabilize mast cells and modulate glutamate receptors makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H16N2O8 |
|---|---|
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
GUCKKCMJTSNWCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)








![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)


